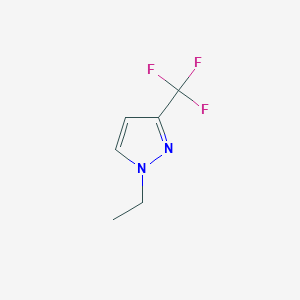
2-Ciclopropil-6-(piridin-3-il)pirimidin-4-amina
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Actividad Antifibrótica
Los derivados de pirimidina, incluidos los compuestos similares a la 2-Ciclopropil-6-(piridin-3-il)pirimidin-4-amina, han mostrado resultados prometedores en la actividad antifibrótica. Estos compuestos se han evaluado contra células estelares hepáticas de rata inmortalizadas, y algunos derivados presentan mejores actividades antifibróticas que los medicamentos conocidos como la Pirfenidona . Esto sugiere un potencial para el desarrollo de nuevos fármacos antifibróticos.
Propiedades Antimicrobianas
Se sabe que la parte de pirimidina exhibe una amplia gama de actividades farmacológicas, incluidas las propiedades antimicrobianas . Esto la convierte en una estructura valiosa en la química medicinal para el diseño de nuevos fármacos que pueden combatir diversas infecciones microbianas.
Aplicaciones Antivirales
Se informa que los compuestos que contienen el núcleo de pirimidina exhiben actividades antivirales . Esto es particularmente relevante en el diseño de fármacos dirigidos a infecciones virales, donde la modificación de la estructura de pirimidina podría conducir a agentes antivirales potentes.
Potencial Antitumoral
Los derivados de pirimidina también son reconocidos por sus propiedades antitumorales . La investigación en compuestos como la this compound podría conducir al desarrollo de nuevos agentes quimioterapéuticos que se dirigen a vías específicas en las células cancerosas.
Agentes Antituberculosos
Hay investigaciones en curso sobre los derivados de pirimidina como posibles agentes antituberculosos. Se han diseñado y sintetizado nuevos compuestos para evaluar su eficacia contra Mycobacterium tuberculosis, la bacteria responsable de la tuberculosis .
Actividad Fungicida
Los derivados de pirimidina se han estudiado por su actividad fungicida, y ciertas modificaciones estructurales han mejorado su eficacia . Esto abre posibilidades para el uso de estos compuestos en la agricultura para proteger los cultivos de patógenos fúngicos.
Direcciones Futuras
Given the promising biological activity of pyrimidinamine derivatives, they are considered potential candidates for the development of new agrochemicals . Furthermore, some pyrimidinamine derivatives have shown better anti-fibrotic activities than certain commercial drugs , suggesting potential applications in medical therapy.
Mecanismo De Acción
Target of Action
The primary target of 2-Cyclopropyl-6-(pyridin-3-yl)pyrimidin-4-amine is the Serine/threonine-protein kinase ATR . This protein plays a crucial role in cellular processes such as DNA damage response and cell cycle regulation .
Mode of Action
2-Cyclopropyl-6-(pyridin-3-yl)pyrimidin-4-amine acts as an inhibitor of the Serine/threonine-protein kinase ATR . By binding to this kinase, it prevents the phosphorylation of downstream targets, thereby disrupting the normal function of the ATR pathway .
Biochemical Pathways
The ATR pathway is a key player in the DNA damage response. When DNA damage occurs, ATR is activated and initiates a cascade of events leading to cell cycle arrest, DNA repair, or apoptosis . By inhibiting ATR, 2-Cyclopropyl-6-(pyridin-3-yl)pyrimidin-4-amine can disrupt these processes and potentially lead to cell death .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (adme) properties of a drug can significantly impact its bioavailability and efficacy .
Result of Action
The inhibition of ATR by 2-Cyclopropyl-6-(pyridin-3-yl)pyrimidin-4-amine can lead to a variety of cellular effects. These may include cell cycle arrest, impaired DNA repair, and induction of apoptosis . The exact effects can depend on the specific cellular context and the extent of ATR inhibition .
Análisis Bioquímico
Biochemical Properties
2-Cyclopropyl-6-(pyridin-3-yl)pyrimidin-4-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been identified as a potential inhibitor of cyclin-dependent kinase 2 (CDK2), which is crucial for cell cycle regulation . The interaction between 2-Cyclopropyl-6-(pyridin-3-yl)pyrimidin-4-amine and CDK2 involves binding to the active site of the enzyme, thereby inhibiting its activity and affecting cell cycle progression .
Cellular Effects
The effects of 2-Cyclopropyl-6-(pyridin-3-yl)pyrimidin-4-amine on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in HeLa cells, 2-Cyclopropyl-6-(pyridin-3-yl)pyrimidin-4-amine induces cell cycle arrest and apoptosis in a concentration-dependent manner . This compound also affects the expression of genes involved in cell cycle regulation and apoptosis, further highlighting its potential as a therapeutic agent .
Molecular Mechanism
At the molecular level, 2-Cyclopropyl-6-(pyridin-3-yl)pyrimidin-4-amine exerts its effects through several mechanisms. It binds to the active site of CDK2, inhibiting its kinase activity and preventing the phosphorylation of downstream targets . This inhibition leads to cell cycle arrest and apoptosis. Additionally, 2-Cyclopropyl-6-(pyridin-3-yl)pyrimidin-4-amine may interact with other biomolecules, such as DNA and RNA, influencing gene expression and cellular metabolism .
Temporal Effects in Laboratory Settings
The temporal effects of 2-Cyclopropyl-6-(pyridin-3-yl)pyrimidin-4-amine in laboratory settings have been studied extensively. This compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that 2-Cyclopropyl-6-(pyridin-3-yl)pyrimidin-4-amine maintains its inhibitory effects on CDK2 and other targets, leading to sustained cell cycle arrest and apoptosis in vitro .
Dosage Effects in Animal Models
In animal models, the effects of 2-Cyclopropyl-6-(pyridin-3-yl)pyrimidin-4-amine vary with different dosages. At low doses, this compound effectively inhibits CDK2 activity without causing significant toxicity . At higher doses, it may induce toxic effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing adverse effects.
Metabolic Pathways
2-Cyclopropyl-6-(pyridin-3-yl)pyrimidin-4-amine is involved in several metabolic pathways. It is metabolized primarily by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites may have different biological activities and contribute to the overall effects of the compound. Additionally, 2-Cyclopropyl-6-(pyridin-3-yl)pyrimidin-4-amine may affect metabolic flux and metabolite levels in cells, further influencing cellular function .
Transport and Distribution
The transport and distribution of 2-Cyclopropyl-6-(pyridin-3-yl)pyrimidin-4-amine within cells and tissues are mediated by specific transporters and binding proteins . This compound is taken up by cells through active transport mechanisms and distributed to various cellular compartments. It may accumulate in certain tissues, such as the liver and kidneys, where it exerts its effects .
Subcellular Localization
The subcellular localization of 2-Cyclopropyl-6-(pyridin-3-yl)pyrimidin-4-amine is crucial for its activity and function. This compound is primarily localized in the cytoplasm and nucleus, where it interacts with its targets . Post-translational modifications, such as phosphorylation and ubiquitination, may influence its localization and activity, directing it to specific compartments or organelles .
Propiedades
IUPAC Name |
2-cyclopropyl-6-pyridin-3-ylpyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4/c13-11-6-10(9-2-1-5-14-7-9)15-12(16-11)8-3-4-8/h1-2,5-8H,3-4H2,(H2,13,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXFBDOUCVGFUCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=CC(=N2)N)C3=CN=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


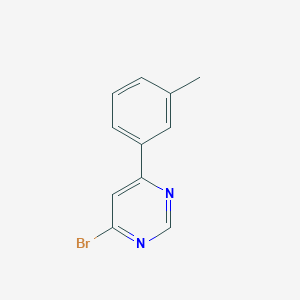

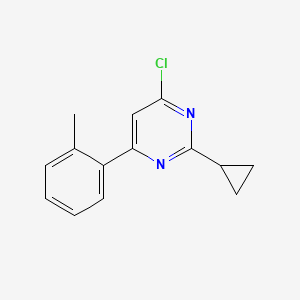
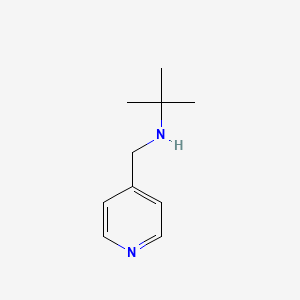

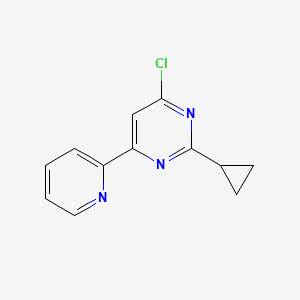
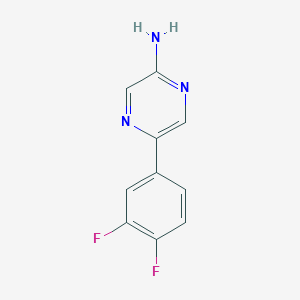
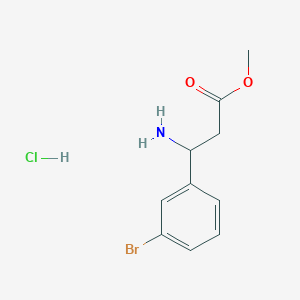
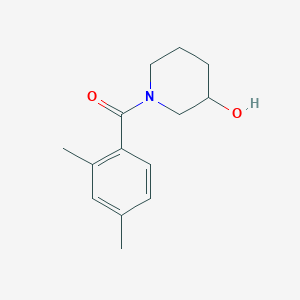
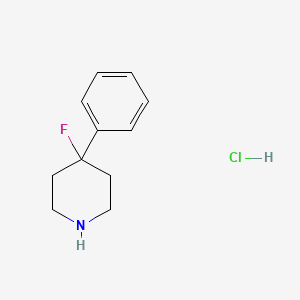
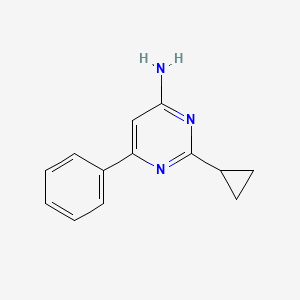
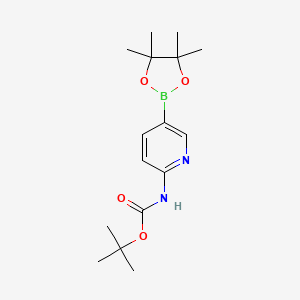
![2-chloro-N-[1-(2,6-difluorophenyl)propan-2-yl]acetamide](/img/structure/B1463161.png)
